molecular formula C19H15NO B14195178 3-phenyl-1-(4-phenyl-1H-pyrrol-3-yl)prop-2-en-1-one CAS No. 833457-98-0

3-phenyl-1-(4-phenyl-1H-pyrrol-3-yl)prop-2-en-1-one

Cat. No.: B14195178
CAS No.: 833457-98-0
M. Wt: 273.3 g/mol
InChI Key: TXZNUFKIRBMANG-UHFFFAOYSA-N
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Description

L-Seryl-L-alanyl-L-histidyl-L-lysinamide is a peptide compound composed of four amino acids: serine, alanine, histidine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-histidyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-histidine and L-lysine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of L-Seryl-L-alanyl-L-histidyl-L-lysinamide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidyl radicals.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidized histidine derivatives.

    Reduction: Reduced thiol-containing peptides.

    Substitution: Alkylated or acylated peptide derivatives.

Scientific Research Applications

L-Seryl-L-alanyl-L-histidyl-L-lysinamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-histidyl-L-lysinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The histidine residue can act as a proton donor or acceptor, playing a crucial role in enzymatic catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-alanyl-L-histidyl-L-lysinamide is unique due to its specific sequence and the presence of lysinamide, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

833457-98-0

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

3-phenyl-1-(4-phenyl-1H-pyrrol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C19H15NO/c21-19(12-11-15-7-3-1-4-8-15)18-14-20-13-17(18)16-9-5-2-6-10-16/h1-14,20H

InChI Key

TXZNUFKIRBMANG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CNC=C2C3=CC=CC=C3

Origin of Product

United States

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